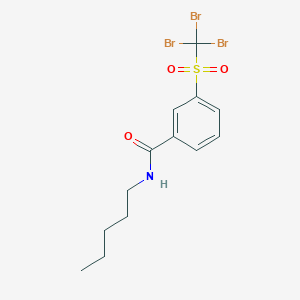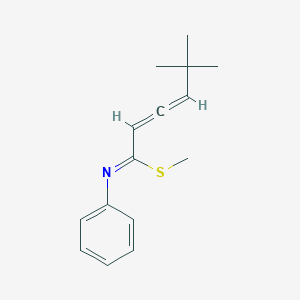
Methyl (1Z)-5,5-dimethyl-N-phenylhexa-2,3-dienimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1Z)-5,5-dimethyl-N-phenylhexa-2,3-dienimidothioate is an organic compound with a complex structure that includes a phenyl group, a methyl group, and a hexa-2,3-dienimidothioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1Z)-5,5-dimethyl-N-phenylhexa-2,3-dienimidothioate typically involves multi-step organic reactions. One common method includes the reaction of 5,5-dimethyl-1-phenylhexa-2,3-dien-1-one with methylthioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (1Z)-5,5-dimethyl-N-phenylhexa-2,3-dienimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Wissenschaftliche Forschungsanwendungen
Methyl (1Z)-5,5-dimethyl-N-phenylhexa-2,3-dienimidothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Methyl (1Z)-5,5-dimethyl-N-phenylhexa-2,3-dienimidothioate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (1Z)-N-{[{[benzoyl(hexyl)amino]sulfanyl}(methyl)carbamoyl]oxy}ethanimidothioate
- Methyl (1Z)-N-{[{[benzoyl(hexyl)amino]sulfanyl}(methyl)carbamoyl]oxy}ethanimidothioate
Uniqueness
Methyl (1Z)-5,5-dimethyl-N-phenylhexa-2,3-dienimidothioate is unique due to its specific structural features, such as the presence of a hexa-2,3-dienimidothioate moiety and the arrangement of functional groups. These features confer distinct chemical properties and reactivity patterns, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
210834-52-9 |
|---|---|
Molekularformel |
C15H19NS |
Molekulargewicht |
245.4 g/mol |
InChI |
InChI=1S/C15H19NS/c1-15(2,3)12-8-11-14(17-4)16-13-9-6-5-7-10-13/h5-7,9-12H,1-4H3 |
InChI-Schlüssel |
VFDVKOAQLJQBFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C=C=CC(=NC1=CC=CC=C1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


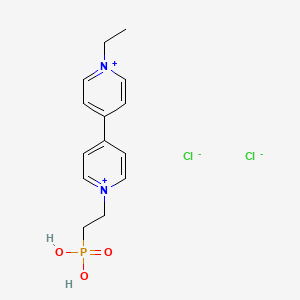
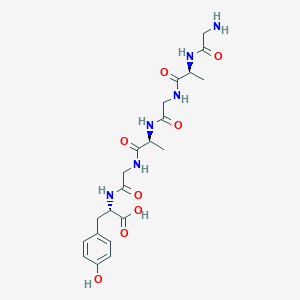
![4-[2-Ethyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14244297.png)

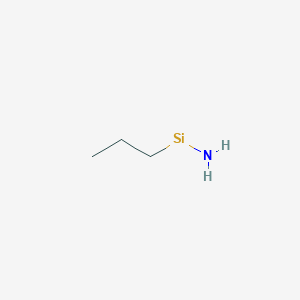
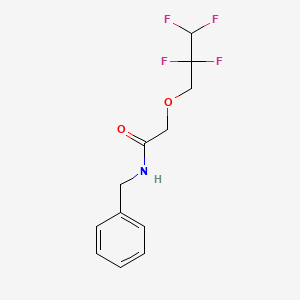



silane](/img/structure/B14244348.png)
![1-[(But-3-yn-1-yl)oxy]-4-methylbenzene](/img/structure/B14244350.png)
![2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl prop-2-enoate](/img/structure/B14244353.png)

